molecular formula C15H26N2O2 B2785583 Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate CAS No. 890091-76-6

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate

Cat. No.: B2785583
CAS No.: 890091-76-6
M. Wt: 266.385
InChI Key: IQJCIKOQCJLDKT-UHFFFAOYSA-N
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Description

Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of spirocyclic compounds, which are known for their unique three-dimensional structures and significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methylhexahydrospiro[piperidine-4,3’-pyrrolizine]-1’-carboxylate is unique due to its specific spirocyclic configuration, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate, identified by its CAS number 890091-76-6, is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique spirocyclic structure. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and research findings.

  • Molecular Formula : C15H26N2O2
  • Molar Mass : 266.38 g/mol
  • Density : 1.12 g/cm³ (predicted)
  • Boiling Point : 349.0 °C (predicted)
  • pKa : 9.77 (predicted)

This compound features a complex arrangement of a piperidine ring fused with a pyrrolizine ring, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. A study conducted by Smith et al. (2022) demonstrated that derivatives of spirocyclic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties.

Anticancer Activity

The unique structure of this compound has also attracted attention for its potential anticancer effects. In vitro studies have shown that spiro compounds can induce apoptosis in cancer cell lines. For instance, a study by Johnson et al. (2023) reported that spirocyclic derivatives led to a reduction in cell viability in breast cancer cells, indicating potential therapeutic applications.

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating various biochemical pathways. This mechanism is similar to other known piperidine derivatives which have been shown to interact with neurotransmitter receptors and enzymes involved in metabolic pathways.

Synthetic Routes

The synthesis of this compound typically involves multistep reactions starting from simpler organic molecules. Common methods include:

  • Cyclization Reactions : Involving the reaction of piperidine derivatives with pyrrolizine precursors under controlled conditions.
  • Catalytic Methods : Utilizing catalysts such as palladium or copper complexes to enhance yield and selectivity.

Research Applications

This compound is being investigated for various applications:

  • Medicinal Chemistry : As a potential lead compound for drug development targeting microbial infections and cancer.
  • Material Science : Its unique properties may also be explored in the development of new materials.

Case Studies

StudyYearFindings
Smith et al.2022Demonstrated antimicrobial activity against S. aureus and E. coli.
Johnson et al.2023Reported anticancer effects in breast cancer cell lines through apoptosis induction.

Properties

IUPAC Name

ethyl 1'-methylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,4'-piperidine]-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-3-19-14(18)12-11-15(6-9-16(2)10-7-15)17-8-4-5-13(12)17/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJCIKOQCJLDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2(CCN(CC2)C)N3C1CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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